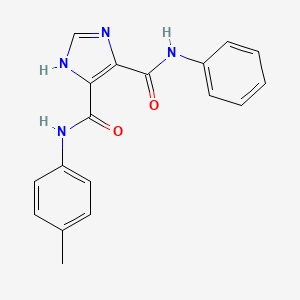

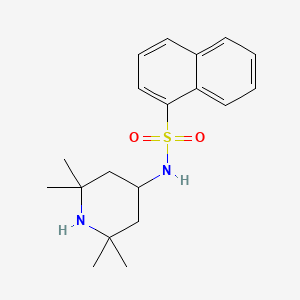

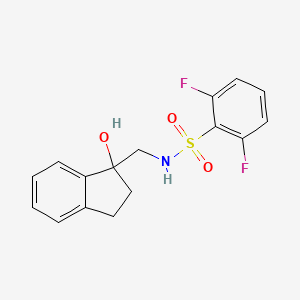

N4-phenyl-N5-(p-tolyl)-1H-imidazole-4,5-dicarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N4-phenyl-N5-(p-tolyl)-1H-imidazole-4,5-dicarboxamide, also known as PTID, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a heterocyclic compound that contains an imidazole ring and two amide groups. PTID has been shown to exhibit promising biological activity and has been the subject of extensive scientific research.

Aplicaciones Científicas De Investigación

Corrosion Inhibition in Copper

N4-phenyl-N5-(p-tolyl)-1H-imidazole-4,5-dicarboxamide has been studied for its role in corrosion inhibition, particularly for copper. Research shows that imidazole derivatives, including compounds like 1-(p-tolyl)-4-methylimidazole, enhance inhibitory efficiency against copper corrosion in chloride media, especially at higher pH values. This improvement is attributed to the stronger adsorption of neutral imidazole molecules compared to protonated imidazole cations in acidic solutions (Ćurković, Stupnišek-Lisac, & Takenouti, 2010). Further studies confirm the efficiency of such derivatives in corrosion inhibition and explore the thermodynamics of their adsorption on copper surfaces (Gašparac, Martin, & Stupnišek-Lisac, 2000).

Fluorescent Probes for Cu2+ Detection

In the context of fluorescence, novel ESIPT-based fluorescent probes, including those with imidazole derivatives, have been designed for the sensitive and selective detection of Cu2+. These probes demonstrate remarkable properties like excellent water solubility, a wide pH range, and high selectivity to Cu2+. Their ability to image Cu2+ within living cells showcases their potential in biological applications (Huang, Gu, Su, Yin, & Li, 2015).

Applications in Material Science

Imidazole-4,5-dicarboxamides, derivatized with amino acid esters, have been synthesized and characterized for their potential in material science. Their intramolecular hydrogen-bonded conformations make them interesting candidates for various applications (Solinas, Dicesare, & Baures, 2009). Additionally, amide-derived ligands based on imidazole compounds have been used in the synthesis of metal–organic complexes, demonstrating diverse structural features and potential for electrochemical sensing and photocatalytic properties (Wang, Li, Wang, & Zhang, 2021).

Propiedades

IUPAC Name |

5-N-(4-methylphenyl)-4-N-phenyl-1H-imidazole-4,5-dicarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-12-7-9-14(10-8-12)22-18(24)16-15(19-11-20-16)17(23)21-13-5-3-2-4-6-13/h2-11H,1H3,(H,19,20)(H,21,23)(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADAIDEJRQDIPQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(N=CN2)C(=O)NC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-phenyl-N5-(p-tolyl)-1H-imidazole-4,5-dicarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2409343.png)

![Isopropyl 5-(4-chlorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2409344.png)

![N-(2-fluorophenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2409354.png)

![1-(4-Nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2409358.png)

![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2409359.png)